2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride
Description
2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one hydrochloride is a synthetic organic compound featuring a pyrrolidine ring, a methylsulfanyl (SCH₃) substituent, and an amino group, all attached to a butanone backbone. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
2-amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-13-7-4-8(10)9(12)11-5-2-3-6-11;/h8H,2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSYEADYDSRSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1582574-02-4 | |
| Record name | 2-amino-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the formation of a pyrrolidinyl intermediate through the reaction of pyrrolidine with a suitable precursor.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a methylsulfanyl donor reacts with the intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other hydrochlorides, enabling comparisons based on substituent effects, physicochemical properties, and pharmacological relevance. Below is a detailed analysis:
Structural Analogues



Key Observations :
- Pyrrolidine vs. Piperidine Rings : The pyrrolidine ring (5-membered) in the target compound confers conformational rigidity compared to larger rings (e.g., piperidine in Memantine), influencing receptor binding kinetics .
Physicochemical Properties
| Property | Target Compound (Predicted) | 4-Amino-1-(2-methoxyphenyl)-pyrrolidin-2-one HCl | Memantine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~280 (estimated) | 266.71 | 215.76 |
| LogP (Lipophilicity) | ~1.5 (high SCH₃ contribution) | ~1.2 | 3.1 |
| Solubility (mg/mL) | High (HCl salt) | Moderate | High |
Notes:
Biological Activity
2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one; hydrochloride, also known as a synthetic cathinone, is a compound that has gained attention for its psychoactive properties. As a member of the larger family of synthetic cathinones, it is often associated with recreational drug use and has been subject to various studies evaluating its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of 2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one is , with a molecular weight of approximately 170.252 g/mol. The compound features a pyrrolidine ring, which is significant in its pharmacological activity.
Research indicates that 2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one acts primarily as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV is an enzyme involved in glucose metabolism and has implications in diabetes management. The inhibition of this enzyme can lead to increased levels of incretin hormones, which help regulate blood sugar levels.
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its effects on different biological systems:
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with compounds similar to 2-Amino-4-methylsulfanyl-1-pyrrolidin-1-one. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens.
Cytotoxicity and Apoptosis Induction
In vitro studies have indicated that certain derivatives of pyrrolidine compounds can induce apoptosis in cancer cell lines. For instance, compounds structurally related to 2-Amino-4-methylsulfanyl-1-pyrrolidin-1-one have demonstrated the ability to trigger late apoptosis or necrosis in A549 lung cancer cells and HCT116 colon cancer cells . This suggests potential applications in cancer therapy, although specific studies on this compound are still needed.
Table: Summary of Biological Activities
Clinical Trials and Future Research
Currently, there are no clinical trials registered for 2-Amino-4-methylsulfanyl-1-pyrrolidin-1-one; hydrochloride, indicating that it remains largely experimental. Future research should focus on:
- Detailed pharmacokinetic studies.
- Long-term toxicity assessments.
- Clinical evaluations for potential therapeutic uses, particularly in metabolic disorders and oncology.
Q & A
Basic: What are the recommended safety protocols for handling hydrochloride salts like 2-Amino-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one hydrochloride in laboratory settings?
Answer:
Hydrochloride salts require adherence to general laboratory safety practices. Key protocols include:
- Inhalation Exposure : Transfer to fresh air immediately; seek medical attention if respiratory distress occurs.
- Skin Contact : Remove contaminated clothing and rinse skin with water for 15 minutes; consult a physician if irritation persists.
- Eye Exposure : Flush eyes with water for several minutes, removing contact lenses if present. Seek medical advice if irritation continues.
- Ingestion : Rinse mouth and contact poison control.
These measures align with GHS guidelines for structurally similar hydrochloride compounds, emphasizing personal protective equipment (PPE) and proper ventilation .
Basic: Which spectroscopic and chromatographic methods are optimal for characterizing the structural integrity of this compound?
Answer:
Characterization typically employs:
- Nuclear Magnetic Resonance (NMR) : For elucidating the pyrrolidine and methylsulfanyl substituents. Proton and carbon-13 NMR can resolve stereochemical features.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) to assess purity and detect impurities .
These methods are standardized in pharmacopeial guidelines for related hydrochloride salts .
Advanced: How can researchers resolve discrepancies in crystallographic data for hydrochloride salts with complex substituents?
Answer:
Discrepancies in crystallographic analysis (e.g., unit cell parameters or space group assignments) can be addressed by:
- Refinement with SHELXL : Utilize updated features like TWIN/BASF commands to model twinning or disorder. Constraints for hydrogen bonding and thermal parameters improve accuracy.
- Comparative Analysis : Cross-reference with structurally similar salts (e.g., 4-MPHP hydrochloride) crystallizing in monoclinic space groups (e.g., P2₁/c or P2₁/n) to validate symmetry and packing .
- Validation Tools : Apply R-factor metrics and electron density maps to confirm atomic positions .
Advanced: What methodological strategies are recommended for studying this compound’s interaction with enzymatic targets?
Answer:
To investigate biological interactions:
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors/enzymes.
- Molecular Docking : Compare with analogs like methyl 2-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride to identify critical hydrogen-bonding and steric interactions .
- Functional Studies : Pair structural data with enzymatic inhibition assays (e.g., IC₅₀ determination) to correlate binding with activity.
These approaches are validated in studies on pyrrolidine-derived bioactive compounds .
Advanced: How should contradictory data from HPLC and LC-MS purity assessments be reconciled?
Answer:
Contradictions often arise from matrix effects or ionization inefficiencies. Mitigation strategies include:
- Method Optimization : Adjust buffer pH (e.g., pH 4.6 acetate buffer) to enhance peak resolution in HPLC .
- Orthogonal Validation : Confirm purity via complementary techniques like NMR or capillary electrophoresis.
- Impurity Spiking : Synthesize or procure reference standards (e.g., EP impurity C/D) to identify co-eluting peaks .
This multi-method approach is endorsed in pharmaceutical impurity profiling guidelines .
Advanced: What synthetic routes are reported for structurally analogous hydrochloride salts, and how can they inform this compound’s synthesis?
Answer:
For multi-step synthesis:
- Amino Protection : Use Boc or Fmoc groups to protect the amine during sulfanyl or pyrrolidine coupling.
- Salt Formation : React the free base with HCl in anhydrous ether to precipitate the hydrochloride salt.
- Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity.
These steps are adapted from protocols for methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride and related analogs .
Advanced: How do structural modifications (e.g., methylsulfanyl vs. methanesulfonyl) impact the compound’s physicochemical properties?
Answer:
Comparative studies on analogs reveal:
- Solubility : Methylsulfanyl groups enhance lipophilicity compared to polar sulfonyl substituents.
- Stability : Thioether bonds (C-S) are less prone to hydrolysis than sulfonamides, improving shelf life.
- Bioactivity : Methylsulfanyl may increase membrane permeability, as seen in 1-amino-4-methanesulfonylbutan-2-ol hydrochloride .
These insights guide rational design for target-specific optimization.
Basic: What are the critical parameters for validating the compound’s stability under varying storage conditions?
Answer:
Stability studies should assess:
- Temperature : Accelerated degradation at 40°C/75% RH over 6 months.
- Light Exposure : Monitor UV-vis spectra before/after light exposure (ICH Q1B guidelines).
- pH Stability : Test solubility and degradation in buffers (pH 1–9).
Reference standards with similar hydrochlorides (e.g., articaine esters) validate protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



